molecular formula C10H16ClN3S B12827319 1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine

1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine

Cat. No.: B12827319
M. Wt: 245.77 g/mol
InChI Key: FVLZLPSXNMVTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine is a chemical compound that features a thiazole ring substituted with a chloromethyl group and a piperidine ring substituted with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine typically involves the reaction of 2-chloro-5-(chloromethyl)thiazole with N-methylpiperidin-4-amine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The thiazole ring and piperidine moiety contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine is unique due to its specific combination of a thiazole ring and a piperidine moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H16ClN3S

Molecular Weight

245.77 g/mol

IUPAC Name

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpiperidin-4-amine

InChI

InChI=1S/C10H16ClN3S/c1-12-8-2-4-14(5-3-8)7-9-6-13-10(11)15-9/h6,8,12H,2-5,7H2,1H3

InChI Key

FVLZLPSXNMVTEN-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)CC2=CN=C(S2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.